

# NYX-2925: A Technical Whitepaper on a Novel NMDA Receptor Modulator

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | NYX-2925  |           |
| Cat. No.:            | B10821466 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

NYX-2925 is an investigational, orally bioavailable, small molecule that acts as a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor. Developed for the treatment of chronic pain conditions, particularly those with a central nervous system component such as painful diabetic peripheral neuropathy and fibromyalgia, NYX-2925 has demonstrated a unique mechanism of action centered on the enhancement of synaptic plasticity. This document provides a comprehensive technical overview of NYX-2925, summarizing its pharmacological properties, preclinical and clinical data, and the underlying signaling pathways. All quantitative data are presented in structured tables for clarity, and key experimental methodologies are detailed. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate understanding.

## Introduction

The N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel, plays a crucial role in synaptic plasticity, a fundamental process for learning, memory, and higher cognitive functions. Dysregulation of NMDA receptor signaling has been implicated in a variety of neurological and psychiatric disorders, including chronic pain. **NYX-2925** was designed to modulate NMDA receptor activity, thereby restoring healthy synaptic function and alleviating symptoms associated with these conditions.



## **Mechanism of Action**

**NYX-2925** is a positive allosteric modulator of the NMDA receptor. Unlike direct agonists or antagonists, it does not directly activate or block the receptor but rather enhances its function in the presence of the endogenous co-agonists, glutamate and glycine (or D-serine). This modulatory action is believed to promote synaptic plasticity and strengthen neural communication.[1] Preclinical studies have shown that **NYX-2925** facilitates long-term potentiation (LTP), a cellular correlate of learning and memory, and increases the trafficking of NMDA receptor subtype 2B (GluN2B) to the synapse.[1]

# **Signaling Pathway**

The therapeutic effects of **NYX-2925** in neuropathic pain models are thought to be mediated through the medial prefrontal cortex (mPFC). In these models, **NYX-2925** has been shown to restore depleted levels of activated Src kinase, a non-receptor tyrosine kinase that plays a critical role in NMDA receptor-dependent signaling. This restoration of Src activity leads to the phosphorylation of GluN2A and GluN2B subunits of the NMDA receptor, a key step in enhancing synaptic plasticity and alleviating pain.



Click to download full resolution via product page



NYX-2925 Signaling Pathway in the mPFC.

# **Preclinical Data**

A robust preclinical data package supports the therapeutic potential of **NYX-2925** in chronic pain and cognitive disorders.

## In Vitro Pharmacology

The in vitro activity of **NYX-2925** was assessed in HEK cells expressing human NMDA receptor subtypes.

| Receptor Subtype | EC50 (pM) | % Maximal Glycine<br>Response |
|------------------|-----------|-------------------------------|
| hNR2A            | 55        | 40.6                          |
| hNR2B            | 0.028     | 47.1                          |
| hNR2C            | 11        | 63.1                          |
| hNR2D            | 55        | 57.8                          |

## **Animal Models of Neuropathic Pain**

**NYX-2925** has demonstrated efficacy in various rodent models of neuropathic pain, including the chronic constriction injury (CCI) model.

| Model                                             | Species | Route of<br>Administration | Key Finding                                   |
|---------------------------------------------------|---------|----------------------------|-----------------------------------------------|
| Chronic Constriction<br>Injury (CCI)              | Rat     | Oral                       | Rapid and long-lasting analgesia              |
| Streptozotocin-<br>induced Diabetic<br>Neuropathy | Rat     | Oral                       | Reversal of<br>mechanical<br>hypersensitivity |

# **Learning and Memory**



In preclinical models of cognition, **NYX-2925** has been shown to enhance learning and memory.

| Model                        | Species                  | Route of<br>Administration | Key Finding                 |
|------------------------------|--------------------------|----------------------------|-----------------------------|
| Novel Object<br>Recognition  | Rat                      | Oral                       | Improved recognition memory |
| Long-Term Potentiation (LTP) | Rat (hippocampal slices) | Bath application           | Enhanced magnitude of LTP   |

# **Clinical Development**

**NYX-2925** has undergone clinical evaluation for painful diabetic peripheral neuropathy (DPN) and fibromyalgia.

### **Phase 1 Pharmacokinetics**

A first-in-human, single- and multiple-ascending dose study was conducted in healthy volunteers.

| Parameter                                             | Value     |
|-------------------------------------------------------|-----------|
| Single Ascending Dose (50-1200 mg)                    |           |
| Tmax (hours)                                          | 1.0 - 1.5 |
| Half-life (hours)                                     | ~4        |
| Multiple Ascending Dose (150-900 mg daily for 7 days) |           |
| Accumulation                                          | Minimal   |
| Blood-Brain Barrier Penetration                       |           |
| CSF:Plasma Ratio                                      | 6-9%      |

## **Phase 2 Clinical Trials**



Phase 2 studies have been conducted in patients with painful diabetic peripheral neuropathy and fibromyalgia.

| Indication                             | Dose(s)             | Primary Endpoint                                                  | Outcome                       |
|----------------------------------------|---------------------|-------------------------------------------------------------------|-------------------------------|
| Painful Diabetic Peripheral Neuropathy | 50 mg daily         | Change from baseline<br>in average daily pain<br>(NRS) at week 12 | Did not meet primary endpoint |
| Fibromyalgia                           | 50 mg, 100 mg daily | Change from baseline<br>in average daily pain<br>(NRS) at week 12 | Did not meet primary endpoint |

In a Phase 2b study in patients with painful DPN, treatment with 50 mg **NYX-2925** daily for 12 weeks did not result in a statistically significant difference from placebo on the primary endpoint of change from baseline in average daily pain, as measured by the Numeric Rating Scale (NRS).[2][3] Similarly, a Phase 2b study in fibromyalgia patients also failed to meet its primary endpoint.[4]

# **Experimental Protocols Chronic Constriction Injury (CCI) Model**

The CCI model is a widely used preclinical model of neuropathic pain.



Click to download full resolution via product page

Workflow for the Chronic Constriction Injury (CCI) Model.

#### Protocol:

- Male Sprague-Dawley rats are anesthetized.
- The common sciatic nerve is exposed at the level of the mid-thigh.



- Four loose ligatures of 4-0 chromic gut suture are tied around the nerve.
- The muscle and skin are closed in layers.
- Animals are allowed to recover, and mechanical allodynia develops over several days.
- NYX-2925 or vehicle is administered orally at various doses.
- Mechanical withdrawal thresholds are assessed using von Frey filaments at different time points post-dosing.

## **Novel Object Recognition Test**

This test assesses recognition memory in rodents.

#### Protocol:

- Habituation: Rodents are individually habituated to an open-field arena for a set period.[5][6]
- Familiarization Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a defined time.[5][6]
- Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring the novel versus the familiar object is recorded.[5][6] A discrimination index is calculated to quantify recognition memory.[7]

## **Long-Term Potentiation (LTP) Electrophysiology**

LTP is a measure of synaptic strength and plasticity.

#### Protocol:

- Slice Preparation: Hippocampal slices are prepared from rats.
- Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1
  region of the hippocampus following stimulation of the Schaffer collateral pathway.
- Baseline: A stable baseline of fEPSP responses is established.



- LTP Induction: A high-frequency stimulation protocol (e.g., theta-burst stimulation) is delivered to induce LTP.[7][8]
- Post-Induction Recording: fEPSPs are recorded for an extended period to measure the
  potentiation of the synaptic response. NYX-2925 is typically bath-applied before and during
  the LTP induction.[7]

## Conclusion

NYX-2925 is a novel NMDA receptor modulator with a well-defined mechanism of action centered on the enhancement of synaptic plasticity through the potentiation of NMDA receptor function and downstream signaling involving Src kinase. While preclinical studies demonstrated promising analgesic and cognitive-enhancing effects, the translation of these findings to clinical efficacy in patients with painful diabetic peripheral neuropathy and fibromyalgia has been challenging, with Phase 2 trials failing to meet their primary endpoints. Further research may be warranted to explore the potential of NYX-2925 in other neurological or psychiatric disorders where NMDA receptor hypofunction is implicated. This technical guide provides a comprehensive summary of the available data to inform future research and development efforts in the field of NMDA receptor modulation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Aptinyx Reports Results from Phase 2b Study of NYX-2925 in Painful Diabetic Peripheral Neuropathy - BioSpace [biospace.com]
- 2. Aptinyx's NYX-2925 fails to meet primary endpoint in Phase IIb DPN trial [clinicaltrialsarena.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. behaviorcloud.com [behaviorcloud.com]



- 6. The novel object recognition memory: neurobiology, test procedure, and its modifications -PMC [pmc.ncbi.nlm.nih.gov]
- 7. NYX-2925 Is a Novel NMDA Receptor-Specific Spirocyclic-β-Lactam That Modulates Synaptic Plasticity Processes Associated with Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [NYX-2925: A Technical Whitepaper on a Novel NMDA Receptor Modulator]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10821466#what-is-nyx-2925]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com